molecular formula C13H19FO3Si B8237990 5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid

5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid

Cat. No.: B8237990
M. Wt: 270.37 g/mol
InChI Key: ILXQMTKIDPTVPN-UHFFFAOYSA-N
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Description

5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid typically involves the protection of the hydroxyl group on a benzoic acid derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The TBDMS group is stable under a variety of conditions but can be selectively removed using fluoride ions or acidic conditions . This selective deprotection allows for precise control over the synthesis of complex molecules.

Comparison with Similar Compounds

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO3Si/c1-13(2,3)18(4,5)17-9-6-7-11(14)10(8-9)12(15)16/h6-8H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXQMTKIDPTVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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